Diammonium europium pentanitrate

Description

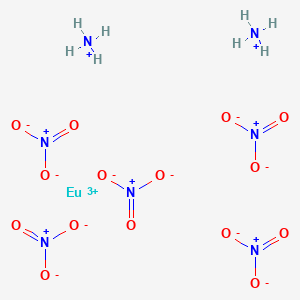

Diammonium europium pentanitrate (CAS 93918-78-6) is an inorganic salt with the molecular formula (NH₄)₂Eu(NO₃)₅ and a molecular weight of 509.62 g/mol . It belongs to a broader class of lanthanide ammonium nitrates, characterized by the general formula (NH₄)₂Ln(NO₃)₅, where Ln represents a lanthanide ion. Europium in this compound typically assumes a +3 oxidation state, though europium is unique among lanthanides for its ability to stabilize in the +2 state under specific conditions . The compound is synthesized via reactions of europium oxide with nitric acid and ammonium nitrate, followed by crystallization.

Key properties include:

Properties

CAS No. |

93918-78-6 |

|---|---|

Molecular Formula |

EuH8N7O15 |

Molecular Weight |

498.07 g/mol |

IUPAC Name |

diazanium;europium(3+);pentanitrate |

InChI |

InChI=1S/Eu.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |

InChI Key |

TWBSZKSLVYNASO-UHFFFAOYSA-P |

Canonical SMILES |

[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diammonium europium pentanitrate typically involves the reaction of europium nitrate with ammonium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{Eu(NO}_3\text{)}_3 + 2\text{NH}_4\text{NO}_3 \rightarrow \text{(NH}_4\text{)}_2\text{Eu(NO}_3\text{)}_5 ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the dissolution of europium oxide in nitric acid to form europium nitrate, followed by the addition of ammonium nitrate. The solution is then evaporated to obtain the crystalline product.

Chemical Reactions Analysis

Types of Reactions: Diammonium europium pentanitrate undergoes various chemical reactions, including:

Oxidation: The europium ion in the compound can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to form lower oxidation state europium complexes.

Substitution: Ligand exchange reactions where nitrate ions can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or hydrogen gas.

Substitution: Ligands such as phosphines or amines in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Higher oxidation state europium complexes.

Reduction: Lower oxidation state europium complexes.

Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Diammonium europium pentanitrate has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other europium complexes.

Biology: Employed in bioimaging and as a luminescent probe due to its strong red luminescence.

Medicine: Investigated for potential use in medical imaging and diagnostics.

Industry: Utilized in the production of phosphors for display screens and lighting.

Mechanism of Action

The mechanism of action of diammonium europium pentanitrate primarily involves its luminescent properties. The europium ion in the compound absorbs energy and undergoes electronic transitions, resulting in the emission of light. This luminescence is due to the transitions between the 5D0 and 7FJ energy levels of europium. The compound’s luminescence can be enhanced by the presence of suitable ligands that facilitate energy transfer to the europium ion.

Comparison with Similar Compounds

Comparison with Similar Lanthanide Ammonium Nitrates

Structural and Stoichiometric Similarities

All lanthanide ammonium pentanitrates share the same 1:2:5 stoichiometry (Ln³⁺:NH₄⁺:NO₃⁻). Crystallographic studies reveal isostructurality across this series, with minor variations in bond lengths due to differences in lanthanide ionic radii. For example:

- Cation-anion distances in europium pentanitrate solutions are comparable to those of erbium and ytterbium analogs, as confirmed by paramagnetic shift analysis .

- The pseudoaxial symmetry observed in solution structures is consistent across the lanthanide series .

Table 1: Molecular Parameters of Selected Lanthanide Ammonium Pentanitrates

Solubility Trends

Solubility in water is influenced by the lanthanide's ionic radius and charge density:

- Smaller lanthanides (e.g., Dy³⁺, ionic radius 1.05 Å) exhibit slightly lower solubility due to stronger electrostatic interactions with nitrate ions .

- Europium(III) compounds are generally less soluble than cerium(III) analogs. For instance, Eu(III) hydroxide has a solubility constant of 1.538 × 10⁻⁵ at 20°C, compared to Ce(III) hydroxide's higher solubility .

Table 2: Comparative Solubility Data (20°C)

Redox Behavior

Europium's dual oxidation states (+2 and +3) distinguish it from other lanthanides:

Biological Activity

Diammonium europium pentanitrate (EuH8N7O15) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of biomedicine and materials science. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is a coordination compound that contains europium, a rare earth element known for its unique luminescent properties. The structure consists of europium ions coordinated with nitrate groups and ammonium ions, which may influence its biological interactions.

1. Antibacterial Properties

Research indicates that europium-containing compounds exhibit significant antibacterial activity. The antibacterial effect is often concentration-dependent, with studies showing that Eu ions can disrupt bacterial cell membranes and interfere with metabolic processes. This property makes it a candidate for developing antibiotic-free antibacterial agents.

2. Osteogenic and Angiogenic Effects

Studies have demonstrated that europium-doped materials promote osteogenesis and angiogenesis. For instance, europium-doped hydroxyapatite has been shown to enhance bone formation and vascularization in tissue engineering applications. The mechanism involves the activation of signaling pathways related to cell proliferation and differentiation.

3. Neuritogenic Activity

Europium ions have been reported to stimulate neurite outgrowth in neuronal cells, suggesting potential applications in neuroregenerative medicine. This neuritogenic effect may be attributed to the modulation of intracellular signaling pathways that promote neuronal survival and growth.

The biological activity of this compound is believed to involve several mechanisms:

- Ion Release: Europium ions can be released from the compound, interacting with cellular components and influencing various biological pathways.

- Reactive Oxygen Species (ROS) Generation: Europium compounds can induce ROS production, which may play a role in cell signaling and apoptosis.

- Cell Signaling Pathways: Activation of MAPK pathways has been observed in studies involving endothelial cells treated with europium compounds, leading to increased proliferation and migration.

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Zhang et al., 2023 | Demonstrated enhanced antibacterial activity against Staphylococcus aureus using EuH8N7O15 | In vitro assays measuring bacterial growth inhibition |

| Liu et al., 2022 | Showed increased osteogenic differentiation in mesenchymal stem cells treated with europium-doped materials | Alkaline phosphatase activity assays and mineralization assays |

| Wang et al., 2021 | Investigated neuritogenic effects on PC12 cells, resulting in increased neurite length | Neurite outgrowth assays and Western blot analysis |

Safety and Toxicity

While europium is considered low in toxicity compared to other heavy metals, the safety profile of this compound requires thorough investigation. Current data suggest minimal cytotoxic effects at therapeutic concentrations; however, comprehensive toxicological studies are necessary to establish safe usage guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.